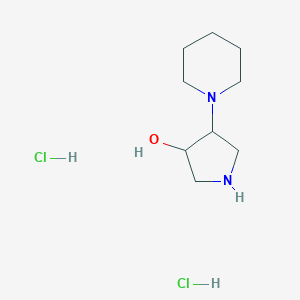

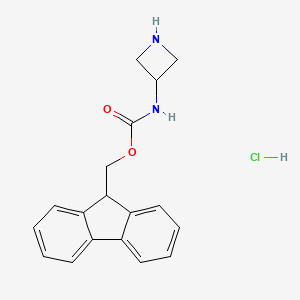

![molecular formula C8H8ClN3O B1472843 3-Cyan-2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-hydrochlorid CAS No. 1864057-79-3](/img/structure/B1472843.png)

3-Cyan-2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-hydrochlorid

Übersicht

Beschreibung

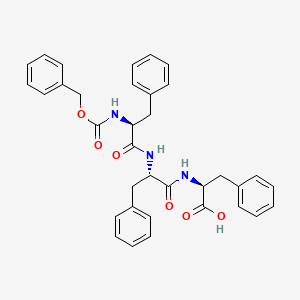

“2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Chemical Reactions Analysis

Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Verbindungen, die dem 3-Cyan-2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-hydrochlorid ähneln, wurden auf ihre therapeutischen und pharmakologischen Aktivitäten untersucht. Sie können als Bausteine bei der Entwicklung von Medikamenten mit antimikrobiellen, antiviralen, krebshemmenden und entzündungshemmenden Eigenschaften dienen .

Kinasehemmung

Derivate von Pyrrolopyridin wurden als Inhibitoren von spezifischen Kinasen wie Receptor Interacting Protein 1 (RIP1) Kinase untersucht. Diese Verbindungen könnten beim Design selektiver und oral bioverfügbarer Kinaseinhibitoren verwendet werden .

Entwicklung von Antikoagulanzien

Es wurden Untersuchungen zu Pyrazolopyridinderivaten als potente Inhibitoren von Blutgerinnungsfaktoren durchgeführt. Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer oraler Antikoagulanzien für thrombotische Erkrankungen hin .

Synthese von Metallkomplexen

Die fragliche Verbindung kann zur Synthese von Metallkomplexen mit verschiedenen Metallen wie Cu, Co, Ni, Zn und Cd verwendet werden. Diese Komplexe können mit spektroskopischen Methoden charakterisiert werden und könnten Anwendungen in der Materialwissenschaft oder Katalyse finden .

Chemische Synthese

Pyrrolopyrazinderivate wurden durch verschiedene synthetische Ansätze synthetisiert, die in der chemischen Synthese zur Herstellung komplexer Moleküle mit potenziellen biologischen Aktivitäten eingesetzt werden könnten .

Zukünftige Richtungen

Wirkmechanismus

- The primary targets of this compound are not clearly recognized, but it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring .

- Pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The compound inhibits the activity of these receptors, which are involved in various cellular processes such as cell proliferation, differentiation, and migration. The interaction between 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to the inhibition of its kinase activity.

Cellular Effects

The effects of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride on various cell types have been extensively studied. In cancer cells, such as breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may also interact with other biomolecules involved in cell signaling and gene expression, further contributing to its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of these effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of its anti-cancer effects. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound’s inhibition of FGFRs affects downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cellular metabolism and energy production . Additionally, the compound may influence the levels of specific metabolites and metabolic fluxes, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride within cells and tissues are crucial for its biological activity. The compound is likely transported into cells via specific transporters or passive diffusion, depending on its physicochemical properties . Once inside the cells, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues may also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, the compound’s presence in the nucleus may affect gene expression by interacting with transcription factors or other nuclear proteins.

Eigenschaften

IUPAC Name |

2-oxo-1,5,6,7-tetrahydropyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-2-5-1-6-3-10-4-7(6)11-8(5)12;/h1,10H,3-4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZOZZCPTCETTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)NC(=O)C(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

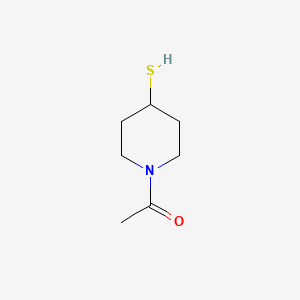

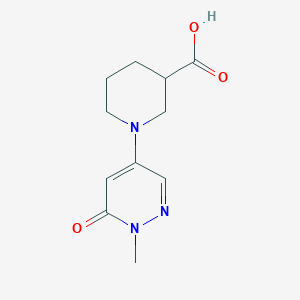

![N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472771.png)

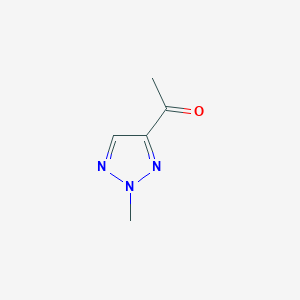

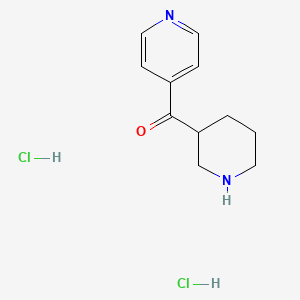

![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride](/img/structure/B1472772.png)

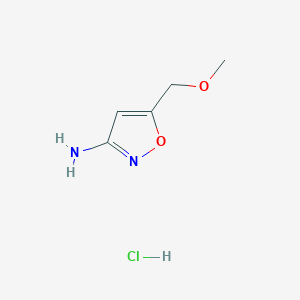

![3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1472777.png)